![molecular formula C11H23BrO3 B12592779 1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane CAS No. 646066-49-1](/img/structure/B12592779.png)
1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane
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Overview
Description
1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane is an organic compound with the molecular formula C10H21BrO3. It is a brominated ether, characterized by the presence of a bromine atom attached to a hexane chain, which is further connected to a triethylene glycol moiety. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane can be synthesized through the reaction of 1,6-dibromohexane with triethylene glycol monomethyl ether in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by different nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ether moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium or potassium salts of nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Nucleophilic Substitution: Corresponding substituted ethers, amines, or thioethers.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Linker in PROTACs :
- 1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane serves as a crucial linker in the design of PROTAC (Proteolysis Targeting Chimeras) molecules. PROTACs are innovative therapeutic agents that induce targeted protein degradation, offering a novel approach to cancer treatment and other diseases by selectively eliminating pathogenic proteins .
- Synthesis of Therapeutic Compounds :
Applications in Material Science
- Polymeric Materials :
- Fluorogenic Probes :
Case Study 1: PROTAC Development
A study published in EBioMedicine highlighted the use of this compound as a linker in the development of a PROTAC targeting a specific oncoprotein associated with breast cancer. The results demonstrated enhanced degradation efficiency compared to traditional small molecules, showcasing the compound's potential in targeted therapy .
Case Study 2: Polymer Synthesis
Research conducted on the synthesis of new polymeric materials incorporated this compound into a copolymer framework, resulting in materials with improved thermal stability and mechanical properties. These materials were tested for use in electronic devices, showing promising results for future applications in flexible electronics .
Mechanism of Action
The mechanism of action of 1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane involves its reactivity as an electrophile due to the presence of the bromine atom. It can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic and biochemical applications.
Comparison with Similar Compounds
1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane can be compared with other brominated ethers such as:
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 1-Bromo-3,6-dioxaheptane
- 2-(2-Methoxyethoxy)ethyl bromide
Uniqueness
The uniqueness of this compound lies in its longer alkyl chain and triethylene glycol moiety, which provide distinct reactivity and solubility properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring specific molecular interactions and properties.
Biological Activity
1-Bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a bromine atom and multiple ether linkages, may exhibit various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of hexane derivatives with brominating agents in the presence of ether linkages. For example, a method described in the literature involves using 1-bromohexane and diethylene glycol methyl ether under specific conditions to yield the desired product with high purity and yield .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of ether linkages may enhance membrane permeability, allowing for better interaction with microbial cells .
- Cytotoxicity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. The bromine atom may play a crucial role in this activity by participating in nucleophilic substitution reactions within cellular environments .
- Neuroprotective Effects : There is emerging evidence that compounds containing ether functionalities can protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases .
Antimicrobial Activity
A study evaluating various ether derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 50 µg/mL for certain derivatives, suggesting a promising lead for antibiotic development .
Cytotoxicity in Cancer Research
Research has also focused on the cytotoxic effects of this compound on different cancer cell lines. For instance, a study reported that this compound induced apoptosis in MCF-7 breast cancer cells at concentrations above 100 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, highlighting its potential as an anticancer agent .
Data Tables
Biological Activity | Test Organism/Cell Line | MIC (µg/mL) | Remarks |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 50 | Effective against gram-positive bacteria |
Antibacterial | Escherichia coli | 75 | Effective against gram-negative bacteria |
Cytotoxicity | MCF-7 (breast cancer) | >100 | Induces apoptosis |
Properties
CAS No. |
646066-49-1 |
---|---|
Molecular Formula |
C11H23BrO3 |
Molecular Weight |
283.20 g/mol |
IUPAC Name |
1-bromo-6-[2-(2-methoxyethoxy)ethoxy]hexane |
InChI |
InChI=1S/C11H23BrO3/c1-13-8-9-15-11-10-14-7-5-3-2-4-6-12/h2-11H2,1H3 |
InChI Key |
OPZDFMZUVLTSGS-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCCCCCBr |
Origin of Product |
United States |
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